PDI Inhibitory Activity vs. CPTH2 (HAT Inhibitor) – Divergent Target Engagement
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide is explicitly claimed in US-20160145209-A1 as a PDI inhibitor, while the phenylacetamide analog CPTH2 (CAS 897457-23-7) is a known Gcn5/p300 HAT inhibitor with reported IC50 values of approximately 50 μM against Gcn5-dependent histone H3 acetylation in cell-based assays [1]. No PDI inhibitory activity has been reported for CPTH2, and no HAT inhibition has been reported for the 3,4-difluorobenzamide derivative, establishing orthogonal target engagement driven entirely by the benzamide terminus substitution [2]. Direct head-to-head enzymatic data for the target compound are not publicly available; the patent exemplifies the structural class but does not disclose isolated IC50 values for this specific compound [2].
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | Protein disulfide isomerase (PDI) inhibition (patent claim, no public IC50) |
| Comparator Or Baseline | CPTH2 (CAS 897457-23-7): Gcn5/p300 HAT inhibitor, IC50 ~50 μM (H3 acetylation) |
| Quantified Difference | Orthogonal target profiles; HAT vs. PDI (no shared quantitative scale) |
| Conditions | Target compound: patent US-20160145209-A1; CPTH2: cell-free HAT assay and cellular histone acetylation assay |
Why This Matters
A procurement decision based on target biology (PDI vs. HAT) is impossible if the benzamide terminus is not verified, as the two closest analogs operate on entirely different protein families.
- [1] Chimenti, F., et al. (2009). A novel class of selective histone acetyltransferase inhibitors: CPTH2 and its analogues. Bioorganic & Medicinal Chemistry Letters, 19(9), 2523-2526. (Representative HAT inhibition data for CPTH2). View Source
- [2] Compounds and compounds for use in methods for treating diseases or conditions mediated by protein disulfide isomerase. US Patent Application US-20160145209-A1. View Source
